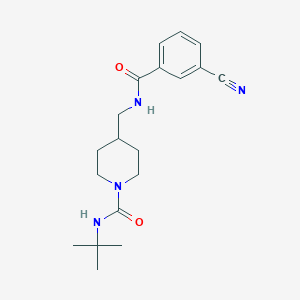

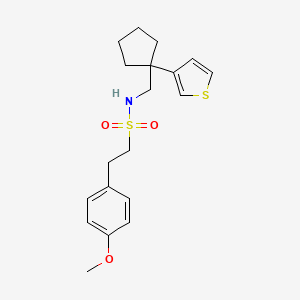

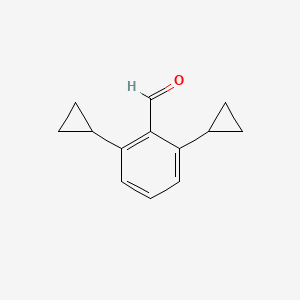

![molecular formula C24H21N7O2 B3004488 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543676-75-1](/img/structure/B3004488.png)

7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple heterocyclic components, including a triazolopyrimidine core, which is a structure of interest in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds has been explored in various studies. For instance, 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized through reactions involving 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles and acid hydrazides, as well as aminoiminopyrimidines with acid chlorides . Additionally, 5-Methyl-7-methoxy-s-triazolo[1,5-a]pyrimidines were prepared by reacting 7-chloro compounds with sodium methoxide at low temperatures . These methods could potentially be adapted or provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction and spectroscopic methods such as FT-IR . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to predict structural parameters and vibrational frequencies, which can be compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives can involve various rearrangements. For example, the alkyl group of 7-alkoxy-s-triazolo[1,5-a]pyrimidines has been found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions . Understanding these types of reactions can provide insights into the chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. The crystal environment can also impact the molecule's properties, as seen in the case of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, which exhibits different structural arrangements and hydrogen-bonding interactions in its solvated forms . These factors would need to be considered when analyzing the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of triazolopyrimidines, including compounds similar to 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, has been explored for their biological activities. One study focused on the synthesis of a series of triazolopyrimidines for evaluating their antimicrobial and antioxidant activities, showcasing the compound's potential in medicinal chemistry (Gilava, Patel, Ram & Chauhan, 2020).

Antimicrobial Applications

Research has demonstrated that triazolopyrimidine derivatives possess significant antimicrobial properties. A study synthesized a novel series of these compounds and assessed them for antibacterial and antifungal activity, indicating their potential in combating various microbial infections (Chauhan & Ram, 2019).

Tuberculostatic Activity

Triazolopyrimidines have been synthesized as structural analogs of antituberculous agents. These compounds, including variants of the discussed molecule, were evaluated for their tuberculostatic activity, aiding in the understanding of structure-activity relationships in this domain (Titova, Filatova, Fedorova, Rusinov & Charushin, 2019).

Antitumor Potential

A novel compound structurally similar to the discussed molecule was synthesized and evaluated for antitumor activities against human lung and hepatocellular carcinoma cell lines, showing significant potency compared to standard drugs. This indicates the potential of triazolopyrimidines in cancer therapy (Gomha, Muhammad & Edrees, 2017).

Anticancer Effects

Modification of triazolopyrimidine derivatives has been explored for enhancing anticancer effects and reducing toxicity. One study focused on replacing the acetamide group in a compound similar to the discussed molecule, leading to derivatives with potent antiproliferative activities and lower toxicity, suggesting their efficacy as anticancer agents (Wang, Mao, Cao, Xie, Xin, Lian, Cao & Zhang, 2015).

Eigenschaften

IUPAC Name |

7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(18-7-3-4-8-19(18)33-2)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUUQQUBVVBQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

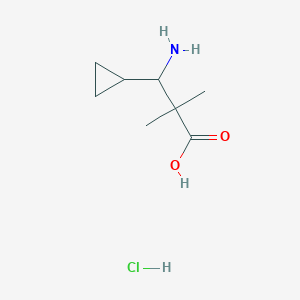

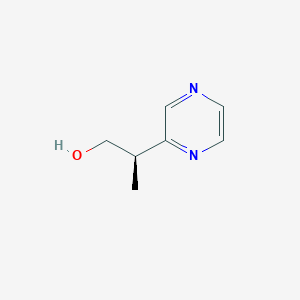

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)

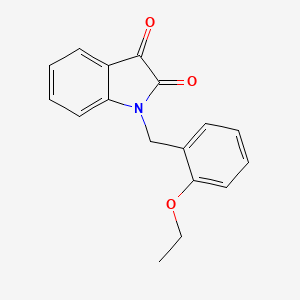

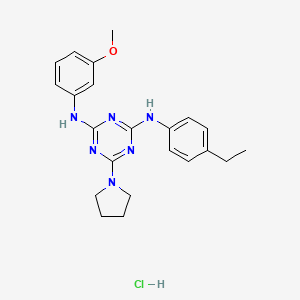

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)

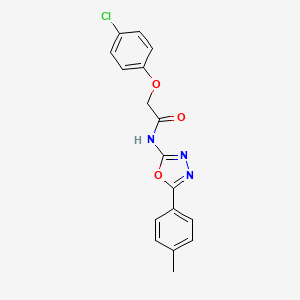

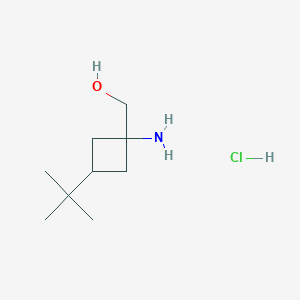

![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)

![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)